molecular formula C10H12N2 B12833721 4,5,6-Trimethyl-1H-benzo[d]imidazole

4,5,6-Trimethyl-1H-benzo[d]imidazole

Cat. No.: B12833721
M. Wt: 160.22 g/mol
InChI Key: BWOKKWAZJDCAGY-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of three methyl groups at the 4th, 5th, and 6th positions of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

4,5,6-Trimethyl-1H-benzo[d]imidazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-1H-benzo[d]imidazole varies depending on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

4,5,6-Trimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which lacks the three methyl groups.

    2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.

    5,6-Dimethylbenzimidazole: A derivative with two methyl groups at the 5th and 6th positions.

Uniqueness: The presence of three methyl groups at the 4th, 5th, and 6th positions in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4,5,6-trimethyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-6-4-9-10(12-5-11-9)8(3)7(6)2/h4-5H,1-3H3,(H,11,12)

InChI Key

BWOKKWAZJDCAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)N=CN2

Origin of Product

United States

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